molecular formula C4Cl5F5 B1620680 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane CAS No. 375-46-2

1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane

Cat. No. B1620680
CAS RN: 375-46-2
M. Wt: 320.3 g/mol
InChI Key: QXPPGHDQTVKTDY-UHFFFAOYSA-N
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Description

1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane, also known as Halon 2402, is a synthetic chemical compound that has been widely used as a fire extinguishing agent. It belongs to the group of halogenated hydrocarbons, which are known for their high fire-fighting efficiency and low toxicity. Halon 2402 was first synthesized in the 1960s and has since been used extensively in various applications, including aviation, marine, and industrial settings. Despite its effectiveness, the use of Halon 2402 has been limited due to its harmful effects on the environment and its contribution to ozone depletion.

Scientific Research Applications

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Material Science

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Chemical Engineering

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Pharmacology

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Analytical Chemistry

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Physical Chemistry

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Fire Retardancy

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Solvent Applications

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Refrigerants

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Aerosol Propellants

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Pesticide Formulation

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I apologize for the confusion, but it seems there is a misunderstanding. The compound “1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane” does not have additional scientific research applications available in the public domain based on my latest search. The search results I obtained do not provide further information on the specific applications, methods, or results for this compound .

properties

IUPAC Name

1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPPGHDQTVKTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379742
Record name 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane

CAS RN

375-46-2
Record name 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
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1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
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1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Reactant of Route 4
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Reactant of Route 5
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Reactant of Route 6
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane

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